![molecular formula C15H25ClN2O2 B3881315 N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride](/img/structure/B3881315.png)
N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride
Overview
Description
N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-cancer properties. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride is not fully understood, but it is believed to activate the immune system and induce tumor necrosis. N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-6 (IL-6), which play a role in the immune response to cancer cells.
Biochemical and Physiological Effects
N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to increase the permeability of tumor blood vessels, which allows for better delivery of chemotherapy drugs to the tumor. N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride in lab experiments is its ability to induce tumor necrosis and inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and development. However, N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has some limitations as well. It has been shown to have toxic effects on normal cells, which can limit its use in certain experiments. Additionally, N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has not yet been approved for use in humans, which limits its potential for clinical applications.
Future Directions
There are several future directions for research on N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride. One direction is to further investigate its mechanism of action and how it interacts with the immune system to induce tumor necrosis. Another direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, researchers may explore the use of N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride in other diseases, such as autoimmune disorders and infectious diseases.
Conclusion
In conclusion, N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride is a synthetic small molecule that has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, and has the potential to enhance the effects of chemotherapy and radiation therapy. N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has several biochemical and physiological effects, including increasing the permeability of tumor blood vessels and inhibiting angiogenesis. While N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has some limitations, it is a useful tool for studying the mechanisms of cancer growth and development. There are several future directions for research on N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride, including further investigation of its mechanism of action and potential use in combination with other cancer therapies.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including lung, breast, colon, and prostate cancer cells. N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide hydrochloride has also been shown to enhance the effects of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-(3,5-dimethylphenoxy)acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-12-8-13(2)10-14(9-12)19-11-15(18)16-6-5-7-17(3)4;/h8-10H,5-7,11H2,1-4H3,(H,16,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCCXTLERGNBHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCCCN(C)C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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